![molecular formula C11H6ClF3N2O2 B3024849 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid CAS No. 948293-88-7](/img/structure/B3024849.png)
1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid
Overview
Description
The compound N-(2-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE has a similar structure . It has a linear formula of C14H9ClF3NO and a molecular weight of 299.682 .
Synthesis Analysis
There are synthetic approaches to related compounds such as 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid . These approaches involve the use of phenylethylamine or amphetamine, and a more robust synthesis using Suzuki’s cross-coupling between 2-chlorophenylboronic acid and the previously unreported methyl-1-bromoisoquinoline-3-carboxylate .Molecular Structure Analysis
The molecular structure of N-(2-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE is linear .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE include a molecular weight of 299.682 .Scientific Research Applications
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂ homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown .
Coordination Chemistry and Ligand Design
Safety and Hazards
Future Directions
The synthesis of related compounds provides the ground for a combinatorial approach to the core structure of new potential peripheral benzodiazepine receptor ligands . This could be a potential future direction for research involving “1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid”.
properties
IUPAC Name |
1-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYBIULMFZJISK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.